molecular formula C13H18O4S B13875162 4-(4-Methylpentylsulfonyl)benzoic acid

4-(4-Methylpentylsulfonyl)benzoic acid

Cat. No.: B13875162
M. Wt: 270.35 g/mol
InChI Key: SKLPWAMGEKOSEJ-UHFFFAOYSA-N
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Description

4-(4-Methylpentylsulfonyl)benzoic acid is a synthetic organic compound of interest in advanced materials science and medicinal chemistry research. This molecule features a benzoic acid moiety linked to a 4-methylpentylsulfonyl group, creating a distinct polar-aromatic structure. Researchers value this compound primarily as a versatile building block for constructing more complex molecular architectures. Its carboxylic acid functional group allows for further derivatization, such as forming amides or esters, while the sulfonyl group can act as a stable linker or influence the electronic properties of the molecule. Potential research applications include its use as a monomer in the synthesis of specialized polymers, where it could impart specific solubility or thermal properties, or as a core scaffold in the development of pharmaceutical candidates and chemical probes. The combination of the sulfone and carboxylic acid groups makes it a potentially useful intermediate in organic synthesis, particularly in reactions that require molecules with specific steric profiles due to the branched 4-methylpentyl chain. This product is intended for research and development purposes in a laboratory setting only. It is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C13H18O4S

Molecular Weight

270.35 g/mol

IUPAC Name

4-(4-methylpentylsulfonyl)benzoic acid

InChI

InChI=1S/C13H18O4S/c1-10(2)4-3-9-18(16,17)12-7-5-11(6-8-12)13(14)15/h5-8,10H,3-4,9H2,1-2H3,(H,14,15)

InChI Key

SKLPWAMGEKOSEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCS(=O)(=O)C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Sulfonylation of Benzoic Acid Derivatives

A common route to sulfonylated benzoic acids involves the reaction of benzoic acid or its halogenated derivatives with sulfonyl chlorides or sulfonic acid derivatives under controlled conditions.

  • Reagents: Benzoic acid or 4-halobenzoic acid, 4-methylpentylsulfonyl chloride.
  • Conditions: Typically, the sulfonyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst or under Friedel-Crafts sulfonylation conditions.
  • Solvents: Common solvents include dichloromethane, chloroform, or other inert organic solvents.
  • Temperature: Reactions are often performed at low to moderate temperatures (0–50 °C) to control regioselectivity and yield.

Alkylation of Sulfonyl Groups

Alternatively, the sulfonyl group can be introduced first as a sulfonic acid or sulfonate salt, followed by alkylation with a 4-methylpentyl halide or tosylate.

  • Reagents: Sodium benzoate or 4-sulfobenzoic acid derivatives, 4-methylpentyl bromide or iodide.
  • Conditions: Alkylation is carried out under basic conditions, often using potassium carbonate or sodium hydride as bases.
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred.
  • Temperature: Elevated temperatures (50–100 °C) can facilitate alkylation.

Analytical and Research Data

  • Purity and Characterization: The final compound is typically characterized by NMR spectroscopy (¹H, ¹³C), IR spectroscopy (noting characteristic sulfonyl S=O stretches near 1150–1350 cm⁻¹), and mass spectrometry.
  • Yields: Reported yields for similar sulfonylation reactions range from 60% to 85%, depending on reaction conditions and purification methods.
  • Reaction Time: Sulfonylation and alkylation steps may require several hours (4–24 h) to reach completion.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Solvent Temperature (°C) Yield (%) Notes
Sulfonylation 4-Methylpentylsulfonyl chloride + 4-bromobenzoic acid DCM, chloroform 0–50 70–80 Lewis acid catalyst may be used
Alkylation of sulfonate 4-Sulfobenzoic acid + 4-methylpentyl bromide DMF, DMSO 50–100 65–85 Basic conditions, nucleophilic substitution
Acidification HCl or H₂SO₄ Aqueous Room temp Quantitative Converts salt to free acid

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpentylsulfonyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted benzoic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(4-Methylpentylsulfonyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(4-Methylpentylsulfonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Key Findings from Comparisons:

Substituent Effects on Solubility: Alkyl Chains (e.g., 4-Methylpentyl): Increase lipophilicity, reducing water solubility but enhancing permeability in lipid membranes. This property is advantageous in prodrug design or targeting hydrophobic environments . Aromatic/Amino Substituents (e.g., 4-Methoxyphenylamino): Enhance polarity and hydrogen-bonding capacity, improving solubility in polar solvents like DMSO .

Biological and Chemical Applications: Pharmaceuticals: Sulfonamide derivatives (e.g., ) are explored as enzyme inhibitors (e.g., butyrylcholinesterase) or anti-aggregation agents. The 4-methylpentyl variant may offer improved blood-brain barrier penetration due to its lipophilicity . Crystallography: Compounds like 4-[(Methylsulfonyl)amino]benzoic acid are used in structural studies, leveraging sulfonyl groups for stable crystal packing .

Synthetic Routes :

  • Sulfonyl-substituted benzoic acids are typically synthesized via sulfonylation of benzoic acid precursors. For example, describes condensation reactions of 4-(bromomethyl)benzoic acid with amines, a method adaptable to 4-methylpentylsulfonyl derivatives .

Q & A

Q. What are the optimal synthetic routes for 4-(4-Methylpentylsulfonyl)benzoic acid, and how can purity be maximized?

Methodological Answer:

  • Sulfonation and Oxidation: React 4-methylpentylthiol with chlorosulfonic acid to form the sulfonyl chloride intermediate, followed by coupling with benzoic acid derivatives under basic conditions (e.g., NaHCO₃) .
  • Purification: Use recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluting with ethyl acetate/hexane) to isolate the compound. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
  • Yield Optimization: Adjust reaction stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) and temperature (40–60°C) to minimize side products like sulfones or disulfides .

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer:

  • Spectroscopic Techniques:
    • NMR: Analyze 1H^1\text{H}- and 13C^{13}\text{C}-NMR for characteristic peaks: sulfonyl group (δ ~3.1 ppm for CH₂-SO₂), aromatic protons (δ ~7.5–8.0 ppm), and carboxylic acid (δ ~12–13 ppm) .
    • FT-IR: Confirm sulfonyl (asymmetric stretch ~1350 cm1^{-1}) and carboxylic acid (O-H stretch ~2500–3000 cm1^{-1}) functionalities .
  • Elemental Analysis: Verify %C, %H, and %S against theoretical values (e.g., C: 55.3%, H: 6.2%, S: 9.8%) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD): Grow crystals via slow evaporation in DMSO/EtOH. Use SHELXL for refinement, focusing on sulfonyl group geometry (S-O bond lengths ~1.43 Å) and torsional angles between the pentyl chain and benzoic acid moiety .
  • Validation: Compare experimental bond angles/ distances with DFT-optimized structures (e.g., B3LYP/6-31G*). Discrepancies >0.05 Å may indicate crystal packing effects or solvent interactions .

Q. What strategies address contradictions in bioactivity data across different assay systems?

Methodological Answer:

  • Assay Standardization:
    • Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., known sulfonamide inhibitors) to normalize results .
    • Validate solubility in assay buffers (e.g., DMSO stock ≤0.1% v/v) to avoid aggregation artifacts .
  • Mechanistic Follow-Up: Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinity (Kd_d) to targets like carbonic anhydrase IX, a common sulfonamide target .

Q. How can in silico modeling guide the design of derivatives with enhanced activity?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., COX-2). Focus on sulfonyl interactions with Arg120 and hydrophobic contacts from the pentyl chain .
  • QSAR Analysis: Build models using descriptors like logP, polar surface area, and H-bond donors. Prioritize derivatives with predicted IC50_{50} values <10 μM against inflammatory targets .

Data Interpretation and Contradictions

Q. How to reconcile conflicting NMR and crystallographic data on rotational freedom of the pentyl chain?

Methodological Answer:

  • Dynamic NMR: Acquire variable-temperature 1H^1\text{H}-NMR (e.g., 25–60°C) to detect coalescence of methylene proton signals, indicating restricted rotation .
  • SCXRD Analysis: Compare crystal structures from different solvents (e.g., DMSO vs. MeOH). A fixed pentyl conformation in crystals but flexibility in solution explains discrepancies .

Q. Why do different synthetic batches show variable enzyme inhibition despite identical purity?

Methodological Answer:

  • Chiral Contamination: Check for undetected stereoisomers using chiral HPLC (Chiralpak AD-H column, heptane/IPA mobile phase). Even 5% enantiomeric excess can alter IC50_{50} values .
  • Trace Metal Analysis: Employ ICP-MS to rule out metal catalysts (e.g., Pd from coupling reactions) interfering with enzymatic assays .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Structural Validation

ParameterExperimental ValueTheoretical (DFT)Discrepancy
S-O Bond Length (Å)1.43 ± 0.011.42+0.01
C-S-C Angle (°)104.2103.5+0.7
Torsion (Pentyl-Benzoic)15.8°0° (gas phase)Crystal packing effect

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseMitigation
DisulfidesOxidative couplingUse inert atmosphere (N2_2)
SulfonesOver-oxidationLimit reaction time to 2–4 hrs

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